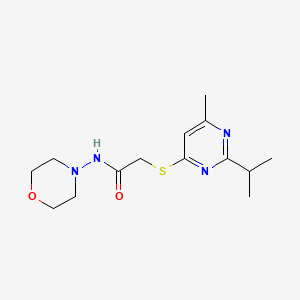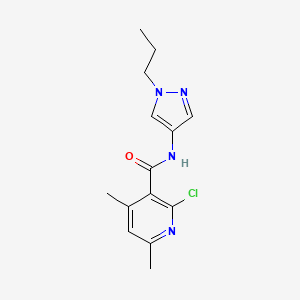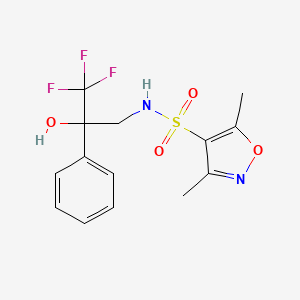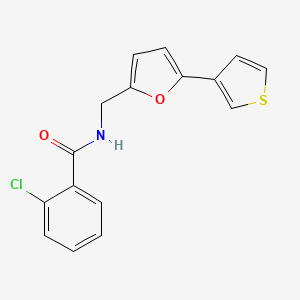
2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling pathways. It has also been shown to inhibit the activity of certain viral and bacterial enzymes, which makes it a potential candidate for the development of antiviral and antibacterial drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for the development of anticancer drugs. It has also been shown to inhibit the replication of certain viruses and bacteria, which makes it a potential candidate for the development of antiviral and antibacterial drugs. The compound has been shown to have low toxicity in vitro, which makes it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide in lab experiments include its high purity, low toxicity, and reproducibility of synthesis. The compound is readily available and can be synthesized in large quantities, which makes it a cost-effective option for research. The limitations of using the compound in lab experiments include its limited solubility in certain solvents and its potential interactions with other compounds in the experiment.
Zukünftige Richtungen
The future directions for research on 2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide include its further investigation for its potential use in drug development. The compound has shown promising results in preclinical studies and warrants further investigation for its potential use as an anticancer, antiviral, and antibacterial drug. The compound can also be further optimized for its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. The compound can also be studied for its potential use as a diagnostic tool for various diseases.
Synthesemethoden
The synthesis of 2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide involves the reaction of 2-isopropyl-6-methylpyrimidin-4-amine with N-(morpholinoacetyl)thiourea in the presence of a suitable solvent and a catalyst. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity. The synthesis method has been optimized to reduce the formation of impurities and to improve the reproducibility of the reaction.
Wissenschaftliche Forschungsanwendungen
2-((2-isopropyl-6-methylpyrimidin-4-yl)thio)-N-morpholinoacetamide has been extensively studied for its potential applications in various fields of scientific research. It has been investigated for its anticancer, antiviral, and antibacterial activities. It has also been studied for its potential use as a diagnostic tool for various diseases. The compound has been shown to have a high affinity for certain receptors and enzymes, which makes it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
2-(6-methyl-2-propan-2-ylpyrimidin-4-yl)sulfanyl-N-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-10(2)14-15-11(3)8-13(16-14)21-9-12(19)17-18-4-6-20-7-5-18/h8,10H,4-7,9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEAIXHXBYRKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)SCC(=O)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2852968.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2852972.png)
![4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2852975.png)


![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2852981.png)




![2-([1,1'-biphenyl]-4-yl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2852989.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2852990.png)
